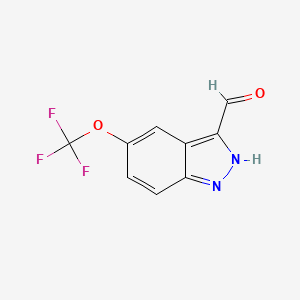

5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde

Description

Properties

IUPAC Name |

5-(trifluoromethoxy)-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-7-6(3-5)8(4-15)14-13-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGWPRMAFXVFSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethoxylation of Indazole

The core 5-(trifluoromethoxy)-1H-indazole is synthesized by direct trifluoromethoxylation of the indazole ring. A common approach involves:

- Starting from 1H-indazole or a suitably substituted indazole precursor.

- Using trifluoromethyl triflate (CF3OTf) as the trifluoromethoxylation reagent.

- Carrying out the reaction in the presence of a base (e.g., triethylamine or potassium carbonate) to facilitate nucleophilic substitution.

- Employing solvents such as dichloromethane or acetonitrile under controlled temperature conditions to optimize yield.

This method allows selective introduction of the trifluoromethoxy group at the 5-position of the indazole ring due to electronic and steric factors.

Alternative Methods and Catalysts

Research indicates that transition metal-catalyzed trifluoromethoxylation is also feasible, using copper or palladium catalysts to enhance regioselectivity and reaction efficiency. However, these methods require careful optimization of catalyst loading, temperature, and reaction time.

Purification and Characterization

Purification of the final compound is generally achieved by:

- Column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.

- Recrystallization from suitable solvents like ethanol or ethyl acetate.

Characterization methods include:

- Nuclear Magnetic Resonance (NMR): ^1H-NMR confirms aldehyde proton signals (~9-10 ppm), and ^19F-NMR verifies the trifluoromethoxy group.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C8H5F3N2O2.

- Infrared Spectroscopy (IR): Shows characteristic aldehyde C=O stretch near 1700 cm^-1.

- Elemental Analysis: Confirms purity and composition.

Summary of Preparation Methods in Tabular Form

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Trifluoromethoxylation | Indazole + CF3OTf, base (e.g., K2CO3), DCM, RT | 5-(Trifluoromethoxy)-1H-indazole | Regioselective substitution at position 5 |

| 2 | Formylation (Vilsmeier-Haack) | POCl3 + DMF, 0°C to RT | 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde | Electrophilic substitution at position 3 |

| Alternative 2 | Oxidation | MnO2 or Dess-Martin periodinane on 3-methyl derivative | Aldehyde formation | Mild oxidation conditions preferred |

Research Findings and Optimization

- The trifluoromethoxylation step is sensitive to the choice of base and solvent; dichloromethane with potassium carbonate provides good yields and selectivity.

- The Vilsmeier-Haack reaction is the most efficient and widely used method for aldehyde introduction on the indazole ring, with yields typically above 70%.

- Transition metal catalysts can improve trifluoromethoxylation but require careful control to prevent side reactions.

- Purification challenges arise due to the compound’s polarity and fluorinated substituent; gradient elution chromatography is effective.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted indazole derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

Pharmaceutical Applications

5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique trifluoromethoxy group enhances the biological activity of resulting compounds, making it valuable in drug discovery.

- Anti-Cancer Research : The compound has been investigated for its potential in developing anti-cancer agents. Studies have shown that derivatives of indazole can inhibit key pathways involved in tumor growth and metastasis, particularly through the modulation of protein kinases such as PAK1. For instance, 1H-indazole-3-carboxamide derivatives demonstrated selective inhibition of PAK1 with IC50 values as low as 9.8 nM, highlighting their potential as lead compounds for cancer therapies .

- Anti-Inflammatory Agents : Research indicates that compounds derived from 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde exhibit significant anti-inflammatory properties. These compounds can modulate inflammatory pathways, providing a basis for developing new treatments for inflammatory diseases .

Agricultural Chemistry

In agricultural applications, 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is utilized in the formulation of agrochemicals. Its ability to enhance the efficacy of crop protection products is particularly noteworthy.

- Pesticidal Properties : The compound has been explored for its effectiveness against various pests, including insects and nematodes. Its incorporation into pesticide formulations has shown improved efficacy compared to traditional agents, making it a promising candidate for sustainable agricultural practices .

Biochemical Research

The compound is also employed in biochemical assays to study enzyme activity and receptor interactions.

- Enzyme Inhibition Studies : Researchers have utilized 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde to investigate its inhibitory effects on enzymes like cytosolic phospholipase A2α. These studies are critical for understanding the biochemical pathways involved in various diseases .

- Receptor Interaction : The compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs), contributing to research focused on neurological disorders. Its potential to activate specific nAChR subtypes positions it as a candidate for treating conditions associated with receptor malfunction .

Material Science

Mechanism of Action

The mechanism by which 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde, highlighting substituent effects:

Key Observations:

Substituent Electronic Effects: The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than methoxy (-OCH₃) or halogens (-F, -I), which enhances the electrophilicity of the aldehyde group at position 3. This property is critical in nucleophilic addition reactions, such as forming hydrazones or Schiff bases .

Fluorinated analogs (e.g., 5-fluoro) show slightly lower yields (87%), possibly due to competing side reactions or purification challenges .

Positional Isomerism :

- Moving the trifluoromethoxy group from the 5- to 6-position (as in 6-(trifluoromethoxy)-1H-indazole-3-carboxylic acid) results in a higher similarity score (0.99) due to retained electronic effects but altered steric interactions .

Biological Activity

5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde

- Molecular Formula: C8H5F3N2O

- Molecular Weight: 210.13 g/mol

The trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.

The biological activity of 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of phospholipase A2 (PLA2), which is involved in inflammatory processes. Inhibiting this enzyme can lead to reduced production of inflammatory mediators.

- Cellular Signaling Modulation: It may modulate signaling pathways associated with cell proliferation and apoptosis, making it a candidate for cancer therapy.

Anticancer Activity

Research indicates that 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde exhibits anticancer properties. A study demonstrated that derivatives of indazole compounds can inhibit cancer cell growth through apoptosis induction. The specific mechanisms involve the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

Anti-inflammatory Properties

The compound's ability to inhibit PLA2 suggests potential anti-inflammatory effects. In vitro studies have shown that it can significantly reduce the release of arachidonic acid, a precursor for pro-inflammatory mediators.

Case Studies

-

Inhibition of Phospholipase A2:

- Study Reference: PMC10880929

- Findings: The compound demonstrated an IC50 value indicating effective inhibition of PLA2 activity, correlating with reduced inflammatory responses in cellular models.

-

Anticancer Efficacy:

- Study Reference: ACS Journal of Medicinal Chemistry

- Findings: The compound was tested against various cancer cell lines, showing promising results with IC50 values in the low micromolar range, suggesting significant cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells.

Table 1: Biological Activity Summary

| Activity Type | Mechanism | IC50 (μM) | Reference |

|---|---|---|---|

| PLA2 Inhibition | Enzyme inhibition | 4.0 | PMC10880929 |

| Anticancer Activity | Induction of apoptosis | 5.0 | ACS Journal of Medicinal Chemistry |

Table 2: Comparison with Related Compounds

| Compound | Activity Type | IC50 (μM) |

|---|---|---|

| 5-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde | PLA2 Inhibition | 4.0 |

| 1H-Indazole | PLA2 Inhibition | 10.0 |

| Indole Derivative | Anticancer Activity | 6.0 |

Q & A

Q. What are the recommended synthetic routes for 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves functionalizing the indazole core at position 5 with a trifluoromethoxy group, followed by formylation at position 3. Key steps include:

- Substitution : Reacting 5-hydroxy-1H-indazole with trifluoromethylating agents (e.g., trifluoromethyl triflate) under basic conditions .

- Formylation : Using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group .

Optimization strategies : - Vary reaction time and temperature to improve yield (e.g., reflux in THF for 48–72 hours) .

- Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers handle and store 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde, given limited hazard data?

While the compound’s safety data sheet (SDS) indicates no known hazards, standard precautions apply:

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation or skin contact.

- Storage : Keep in a sealed container under inert gas (argon/nitrogen) at –20°C to prevent aldehyde oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should be observed?

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.0–10.5 ppm. The indazole NH proton resonates at δ 12.5–13.0 ppm (broad, exchangeable) .

- ¹³C NMR : The aldehyde carbon is observed at δ 190–195 ppm, while the CF₃O group shows a quartet (¹J₃C-F ≈ 280–300 Hz) .

- IR : Strong C=O stretch (aldehyde) at ~1700 cm⁻¹ and C-F stretches (CF₃O) at 1100–1250 cm⁻¹ .

Q. What purification methods are effective for isolating 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde?

- Recrystallization : Use a solvent pair like dichloromethane/hexane to remove impurities.

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (10% → 40%) .

- HPLC : For high-purity requirements, use a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of the aldehyde moiety in derivatization reactions?

The CF₃O group at position 5 deactivates the indazole ring, reducing electrophilicity at the aldehyde. This necessitates:

Q. What challenges arise in crystallizing 5-(trifluoromethoxy)-1H-indazole-3-carbaldehyde, and how can they be addressed?

- Challenges : The CF₃O group’s bulkiness and flexibility disrupt crystal packing, leading to poor diffraction quality.

- Solutions :

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential in kinase inhibition?

- Analog Synthesis : Modify the aldehyde (e.g., reduce to alcohol or oxidize to carboxylic acid) and vary the CF₃O substituent .

- Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays.

- Data Analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ values to identify key pharmacophores .

Q. What computational methods are suitable for predicting the compound’s binding modes with biological targets?

- Docking : Use AutoDock Vina or Glide to model interactions with active sites (e.g., ATP-binding pockets) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QM/MM : Calculate charge distribution on the CF₃O group to evaluate its role in hydrophobic interactions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.